molecular formula C17H17NO4S B2379009 N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034342-18-0

N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2379009
CAS No.: 2034342-18-0
M. Wt: 331.39
InChI Key: BWCDZBICUNCECZ-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that features a bifuran moiety linked to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methanesulfonamide group: This step involves the reaction of the bifuran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the m-tolyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. This dual action makes it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-methylmethanesulfonamide: Similar in structure but lacks the bifuran and m-tolyl groups.

    tert-butanesulfinamide: Used in asymmetric synthesis but has a different functional group.

    N-methylsulfonylmethanesulfonamide: Another sulfonamide derivative with different substituents.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide is unique due to its combination of bifuran and sulfonamide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-3-2-4-14(9-13)12-23(19,20)18-10-16-5-6-17(22-16)15-7-8-21-11-15/h2-9,11,18H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCDZBICUNCECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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